![molecular formula C10H19NOSi B15069876 Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl- CAS No. 109831-63-2](/img/structure/B15069876.png)
Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyldimethylsilyl)-5-methylisoxazole is a chemical compound that features a tert-butyldimethylsilyl group attached to a methylisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsilyl)-5-methylisoxazole typically involves the reaction of a suitable isoxazole precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyldimethylsilyl)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4-(tert-Butyldimethylsilyl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(tert-Butyldimethylsilyl)-5-methylisoxazole primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects sensitive hydroxyl groups from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild conditions using reagents like tetra-n-butylammonium fluoride .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
tert-Butyldiphenylsilyl ethers: More sterically hindered and provide greater protection but are more challenging to remove.
Triisopropylsilyl ethers: Offer a balance between stability and ease of removal
Uniqueness
4-(tert-Butyldimethylsilyl)-5-methylisoxazole is unique due to its combination of the tert-butyldimethylsilyl protecting group with the isoxazole ring, providing both stability and reactivity in synthetic applications.
Propriétés
Numéro CAS |
109831-63-2 |
|---|---|
Formule moléculaire |
C10H19NOSi |
Poids moléculaire |
197.35 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(5-methyl-1,2-oxazol-4-yl)silane |
InChI |
InChI=1S/C10H19NOSi/c1-8-9(7-11-12-8)13(5,6)10(2,3)4/h7H,1-6H3 |
Clé InChI |
QYIAUJQWVKFTEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


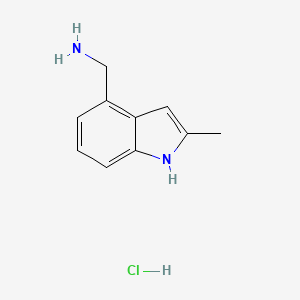
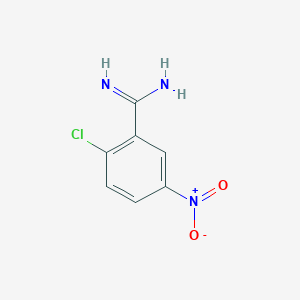
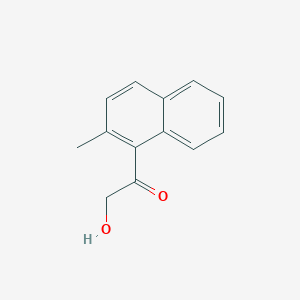
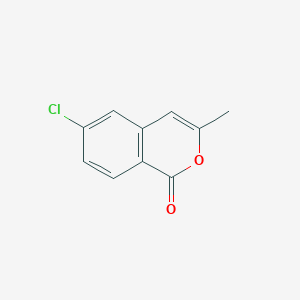
![3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one](/img/structure/B15069817.png)
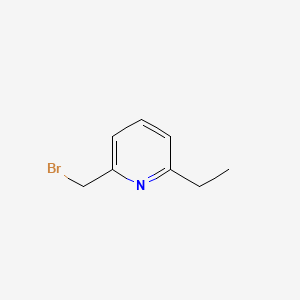
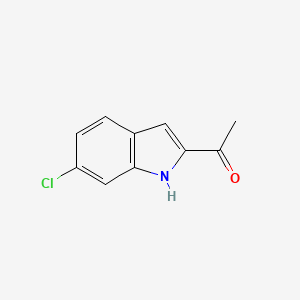
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B15069839.png)
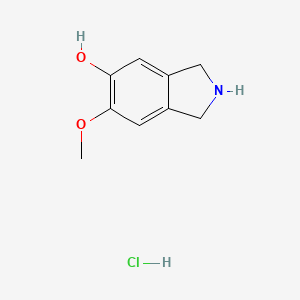
![Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069849.png)

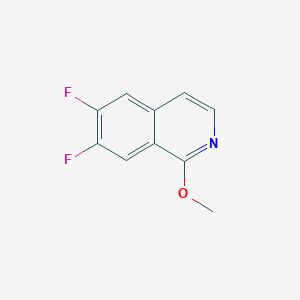

![4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069884.png)
